molecular formula C12H3Br5O B12895525 1,2,3,4,9-Pentabromodibenzo[b,d]furan CAS No. 617707-96-7

1,2,3,4,9-Pentabromodibenzo[b,d]furan

Cat. No.: B12895525
CAS No.: 617707-96-7
M. Wt: 562.7 g/mol
InChI Key: MHLCCKXNFQIESY-UHFFFAOYSA-N
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Description

1,2,3,4,9-Pentabromodibenzo[b,d]furan is a specialized, high molecular weight polybrominated compound that serves as a versatile advanced intermediate in organic synthesis and materials science research. The dibenzofuran core provides a rigid, planar aromatic structure that contributes to excellent thermal stability and extended π-conjugation, properties highly desirable in the development of organic electronic materials . The multiple bromine atoms act as reactive handles, enabling this compound to undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, for the precise construction of complex molecular architectures . In pharmaceutical research, the dibenzofuran scaffold is a recognized pharmacophore found in molecules with a range of biological activities . This polybrominated derivative is particularly valuable for constructing molecular libraries for high-throughput screening in drug discovery campaigns, as the bromine substituents allow for efficient further functionalization . Researchers also utilize this compound in the synthesis of organic semiconductors, host materials for OLEDs (Organic Light-Emitting Diodes), and other optoelectronic devices, where its brominated structure and inherent stability are key benefits . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-96-7

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,3,4,9-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-2-1-3-5-6(4)7-8(14)9(15)10(16)11(17)12(7)18-5/h1-3H

InChI Key

MHLCCKXNFQIESY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br

Origin of Product

United States

Formation Mechanisms of 1,2,3,4,9 Pentabromodibenzo B,d Furan

Thermal Formation Pathways of Polybrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs), including the specific congener 1,2,3,4,9-Pentabromodibenzo[b,d]furan, are not typically produced intentionally but are formed as unintentional byproducts during various thermal processes. inchem.org These compounds can arise from the thermal degradation of brominated flame retardants (BFRs), which are widely used in consumer products to reduce flammability. nih.govwikipedia.org The formation pathways often occur at temperatures ranging from approximately 250 to 500°C and can happen spontaneously or be catalyzed by active surfaces like fly ash. researchgate.net The thermal treatment of materials containing BFRs, such as in recycling or incineration, can lead to the creation of PBDFs. nih.govnih.gov

Pyrolysis of Brominated Flame Retardants (BFRs)

The pyrolysis, or thermal decomposition in the absence of oxygen, of brominated flame retardants is a primary route for the formation of PBDFs. nih.govnih.gov BFRs are a class of organobromine compounds added to materials like plastics, textiles, and electronics to inhibit combustion. wikipedia.orgeuropa.eu During events like accidental fires, waste incineration, or electronics recycling, these BFRs can break down and rearrange to form more toxic compounds, including various PBDF congeners. nih.govresearchgate.net

From Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs and significant precursors to PBDFs. aaqr.orgwikipedia.org The transformation from PBDEs to PBDFs is a well-documented pathway. Mechanistic studies show that the most accessible pathway for PBDF production from PBDEs involves the loss of a bromine or hydrogen atom from a position ortho to the ether linkage, followed by a ring-closure reaction. nih.govacs.org This process does not require the generation of bromophenols as intermediates. acs.orgcapes.gov.br

The degree of bromination on the PBDE molecule influences the reaction products. Lower-brominated PBDEs are more likely to transform into PBDFs. nih.gov Conversely, as the degree of bromination increases, the cleavage of the ether bond to form polybrominated benzenes becomes a more favored pathway, reducing the yield of PBDFs. nih.gov It has been found that the specific arrangement of bromine atoms on the PBDE congener determines the specific PBDF congener that can be formed. nih.gov For instance, a study found that only 2,2',4,4',5,5'-hexaBDE (BDE-153) could transform into the highly toxic 2,3,7,8-tetraBDD. nih.gov

From Polybrominated Biphenyls (PBBs)

Polybrominated biphenyls (PBBs), another class of BFRs, are also known precursors to PBDFs. researchgate.netwikipedia.org Although their production has been phased out, they persist in older products and the environment. cdu.edu.au The oxidation of PBBs has been identified as a viable pathway for PBDF formation. cdu.edu.au Research has shown that PBBs can convert into PBDFs through a facile mechanism involving a series of highly exothermic reactions. An initially formed R-OO adduct evolves to yield PBDFs, making this a significant formation route during the oxidation of PBB-containing materials. cdu.edu.au This oxidative transformation is considered more efficient than previously hypothesized mechanisms that involved the high-energy breakage of the C-C bond. cdu.edu.au Pyrolysis of certain PBBs has also been shown to form PBDFs. nih.gov

Role of Other Brominated Precursors (e.g., bromophenols, TBBPA)

Other brominated compounds are also key precursors in the thermal formation of PBDFs.

Bromophenols : Bromophenols, such as 2,4,6-tribromophenol (B41969) (2,4,6-TBP), are important industrial chemicals and known precursors for PBDD/F formation. nih.govresearchgate.net The thermal decomposition of 2,4,6-TBP can produce both 2,3,7,8-substituted and non-2,3,7,8-substituted PBDD/Fs through complex reactions involving debromination, bromine substitution, and rearrangement. nih.gov The formation of halogenated phenoxy radicals from bromophenols is considered a critical initial step in the pathway to forming both PBDDs and PBDFs. researchgate.net The presence of metals like copper and iron can catalyze these reactions, with copper being particularly effective in promoting the Ullmann reaction pathway. nih.gov

Tetrabromobisphenol A (TBBPA) : TBBPA is one of the most widely used BFRs, employed both as a reactive component in polymers and as an additive. wikipedia.orgresearchgate.net While TBBPA itself does not have a direct precursor structure to PBDFs, its thermal degradation can lead to their formation. researchgate.netnih.gov Studies comparing TBBPA additively incorporated into plastics versus being chemically bound into a polymer matrix found that both forms produced similar concentrations of PBDD/Fs under the same thermal stress conditions. This indicates that even polymer-linked TBBPA can be a source of PBDFs during combustion or recycling processes. nih.gov The decomposition of TBBPA at high temperatures generates precursor species, including brominated phenols, which can then react to form PBDD/Fs. researchgate.net

De Novo Synthesis in High-Temperature Processes

Beyond precursor conversion, PBDFs can be formed through a process known as de novo synthesis. nih.gov This pathway involves the formation of complex molecules from simpler ones under high-temperature conditions, such as those in municipal waste incinerators. nih.govdss.go.th The de novo synthesis of PBDFs requires a carbon source (like soot or char), a bromine source, oxygen, and often a metal catalyst. nih.govacs.orgepa.gov

In this process, gaseous oxygen reacts with a metal catalyst, such as copper, which then transfers the oxygen to the carbon structure. epa.gov As the carbon is gasified, the structure breaks down, producing smaller aromatic compounds. These compounds can then undergo reactions to form PBDFs. epa.gov Alternatively, PBDFs may be released directly from preformed structures within the amorphous carbon matrix. dss.go.th Laboratory experiments using activated carbon and copper(II) bromide (CuBr₂) have demonstrated the formation of PBDD/Fs at temperatures between 300 and 500°C, with the maximum yield observed at 300°C. nih.govacs.org

Influence of Reaction Conditions on Formation

The formation of PBDFs is highly dependent on the specific conditions of the thermal process. researchgate.netresearchgate.net Key factors include:

Temperature : Temperature has a significant impact on PBDF formation. While de novo synthesis can peak at relatively lower temperatures like 300°C, other studies on pyrolysis show that increasing the temperature from 850°C to 1200°C can decrease the total PBDD/F content by approximately 50%. nih.govnih.gov

Oxygen Content : The presence of oxygen influences the reaction pathways. In an oxygen-containing atmosphere, the yield of PBDFs from PBDEs can increase with added oxygen up to a certain point, after which the yield may decrease due to increased oxidation of the precursors. researchgate.net

Catalysts and Inhibitors : The presence of certain metals can catalyze the formation of PBDFs. Copper is a well-known catalyst, promoting reactions like the Ullmann synthesis. nih.gov Other metals and their oxides, such as antimony(III) oxide, can also increase the amount of PBDD/F formed. nih.gov Conversely, some substances can inhibit their formation. The addition of calcium oxide (CaO) has been shown to inhibit PBDD/F synthesis by more than 90% by reacting with hydrogen bromide (HBr) to form the solid-phase product CaBr₂, thus removing a key reactant from the gas phase. nih.gov

Residence Time : The duration of the thermal stress affects the extent of PBDF formation. researchgate.net Longer residence times at optimal formation temperatures can lead to higher yields.

Table 1: Influence of Reaction Conditions on PBDD/F Formation

Factor Condition Effect on PBDD/F Formation Source
Temperature Increase from 850°C to 1200°C (Pyrolysis) ~50% decrease in total PBDD/F content nih.gov
300°C vs. 400/500°C (De Novo) Maximum yield at 300°C nih.govacs.org
Catalyst Presence of Copper (Cu) Promotes formation (Ullmann reaction) nih.gov
Presence of Antimony(III) oxide Increases amounts of PBDD/F nih.gov
Inhibitor Addition of Calcium Oxide (CaO) >90% inhibition of PBDD/F synthesis nih.gov
Precursor Lower vs. Higher Brominated PBDEs Lower bromination favors PBDD/F formation nih.gov

Photolytic Formation Pathways of Polybrominated Dibenzofurans

Exposure to ultraviolet (UV) radiation is another significant pathway for the formation of PBDFs, primarily through the transformation of other brominated compounds. acs.orgnih.govresearchgate.net

Many brominated flame retardants (BFRs), particularly polybrominated diphenyl ethers (PBDEs), are precursors to PBDFs. nih.govnih.gov PBDFs are often found as impurities in commercial PBDE mixtures, but they are also formed when these BFRs degrade under UV light. nih.gov

The photolysis of PBDEs in various media can lead to the formation of PBDFs. acs.orgnih.govresearchgate.net For example, studies on decabromodiphenyl ether (DBDE) dispersed in a high impact polystyrene (HIPS) polymer matrix showed that it undergoes rapid degradation upon UV-visible irradiation, with potential for transformation into other products. nih.gov The photodecomposition process involves the breaking of chemical bonds by light energy, which can initiate reactions that form the furan (B31954) ring structure. nih.gov This photochemical formation pathway is considered a potential source of PBDDs and PBDFs found in marine environments, originating from hydroxylated PBDEs. diva-portal.org

The transformation of PBDEs into PBDFs via photolysis occurs through a competitive mechanism involving radical reactions. acs.orgnih.govresearchgate.net The process is initiated by the photolytic dissociation of an ortho C-Br bond (a bromine atom on a carbon adjacent to the ether linkage) on the PBDE molecule. acs.orgnih.govnih.gov This creates a highly reactive aryl radical. acs.org

Once formed, this aryl radical faces two competing pathways:

Intramolecular Cyclization : The radical can attack the other aromatic ring within the same molecule, leading to a ring-closure reaction. acs.orgnih.gov This cyclization is the key step that forms the dibenzofuran (B1670420) backbone, resulting in a PBDF. acs.org

Hydrogen Abstraction : Alternatively, the aryl radical can react with a hydrogen donor in its environment (such as organic solvents or water) and abstract a hydrogen atom. acs.orgnih.gov This process quenches the radical and results in the formation of a lower-brominated PBDE congener, thus inhibiting the formation of a PBDF. researchgate.net

The balance between these two competing reactions—cyclization versus hydrogen abstraction—determines the yield of PBDFs. acs.orgnih.gov The availability and reactivity of hydrogen donors in the surrounding medium are critical factors controlling which pathway predominates. acs.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
2-bromophenol -
2-chlorophenoxy radical 2-CPxy
2-bromophenoxy radical 2-BPxy
Antimony(III) oxide Sb₂O₃
Copper oxide CuO
Decabromodiphenyl ether DBDE / BDE-209
Hexabromocyclododecane HBCDD
Polybrominated dibenzo-p-dioxins PBDDs
Polybrominated dibenzofurans PBDFs
Polybrominated diphenyl ethers PBDEs
Polychlorinated dibenzo-p-dioxins PCDD/Fs

By-product Formation during Chemical Synthesis and Manufacturing Processes

The synthesis and large-scale manufacturing of certain brominated organic compounds can inadvertently lead to the creation of trace amounts of PBDD/Fs as impurities.

Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide array of consumer and industrial products to reduce their flammability. nih.gov Products such as plastics, textiles, and electronics commonly contain BFRs. nih.gov A key concern is the presence of PBDD/Fs as unintentional by-products in some commercial BFR formulations, particularly those based on polybrominated diphenyl ethers (PBDEs).

PBDEs are structurally similar to PBDFs and can act as precursors. The manufacturing process of PBDEs involves the bromination of diphenyl ether. Under certain reaction conditions, this process can lead to the intramolecular cyclization of PBDE molecules to form PBDFs. While studies have analyzed the congener profiles of PBDD/Fs in commercial BFR mixtures, they have primarily identified other isomers of pentabromodibenzofuran. The specific formation of this compound as an impurity during BFR production is not explicitly documented in the reviewed scientific literature.

Table 1: General Classes of Brominated Flame Retardants and Potential for PBDD/F Formation

BFR ClassCommon ApplicationsPotential as PBDD/F Precursor
Polybrominated Diphenyl Ethers (PBDEs)Plastics, textiles, electronicsHigh
Tetrabromobisphenol A (TBBPA)Printed circuit boards, thermoplasticsLower than PBDEs
Hexabromocyclododecanes (HBCDDs)Thermal insulationLower than PBDEs
Polybrominated Biphenyls (PBBs)Consumer appliances, plastic foamsHigh

This table provides a general overview; the actual formation of PBDD/Fs depends on specific manufacturing processes and conditions.

Beyond their initial formation as impurities, PBDFs can also be generated during various industrial activities that involve high temperatures and the presence of BFR-treated materials.

Metallurgical Processes: The recycling of metals from electronic waste (e-waste) is a known source of PBDD/F emissions. E-waste contains significant quantities of plastics treated with BFRs, including PBDEs. During pyrometallurgical processes, such as smelting, the thermal stress on these materials can induce the conversion of PBDEs into PBDFs. The presence of metal catalysts, like copper, can further promote the formation of these compounds at lower temperatures. Isomer-specific analyses of emissions from these facilities are complex, and data specifically identifying the 1,2,3,4,9-PentaBDF congener are not available in the reviewed literature.

Textile Industry: Textiles are often treated with BFRs to meet flammability standards. nih.gov Finishing processes in the textile industry can involve high-temperature treatments, such as drying and curing. These thermal processes can potentially lead to the formation of PBDFs from the BFRs present in the fabric. While studies have detected the presence of PBDD/Fs in the exhaust air from textile finishing plants, detailed congener-specific data that confirms the presence of this compound is lacking.

Table 2: Industrial Processes with Potential for this compound Formation

Industrial ProcessRelevant MaterialsFormation MechanismSpecific Evidence for 1,2,3,4,9-PentaBDF
BFR Manufacturing Diphenyl ether, BromineImpurity during synthesis of PBDEsNot specified in literature
Metallurgical Recycling Electronic waste containing BFRsThermal conversion of PBDEsNot specified in literature
Textile Finishing BFR-treated fabricsThermal conversion of PBDEsNot specified in literature

Environmental Occurrence and Distribution of 1,2,3,4,9 Pentabromodibenzo B,d Furan Congeners

Presence in Atmospheric Compartments (Air, Dust, Precipitation)

PBDFs, including pentabrominated congeners, are released into the atmosphere from various sources and can be transported over long distances. They are found in both the gas and particulate phases in the air, with their distribution between these phases depending on factors like temperature and the specific congener's volatility.

Air: Studies have detected a range of PBDF congeners in ambient air. While specific concentration data for 1,2,3,4,9-Pentabromodibenzo[b,d]furan are often not singled out in routine monitoring, the presence of the broader category of pentabromodibenzofurans is documented. For instance, research in the vicinity of industrial areas and e-waste recycling sites has shown elevated levels of various PBDFs in the air.

Dust: Indoor and outdoor dust can act as a significant reservoir for PBDFs. These compounds can adsorb to dust particles, leading to potential exposure through inhalation or ingestion. Research has shown that dust in areas with high electronic waste processing activities contains a complex mixture of PBDFs. One study on indoor dust in gyms found total PBDD/F concentrations of 37.8 ± 13.7 pg WHO2005-TEQ g–1. nih.gov

Precipitation: PBDFs present in the atmosphere can be removed through wet deposition (rain and snow). This process transfers these contaminants from the air to terrestrial and aquatic environments. The effectiveness of precipitation in scavenging atmospheric PBDFs depends on the intensity and duration of the rainfall, as well as the physical and chemical properties of the specific congeners. nih.govpublications.gc.ca

Table 1: Representative PBDF Congeners Detected in Atmospheric Samples

This table is illustrative and may not include specific data for this compound due to limited specific reporting in the literature.

Congener GroupTypical MatrixReported Concentration Range
Tetrabromodibenzofurans (T4BDF)Urban Airpg/m³
Pentabromodibenzofurans (P5BDF)Indoor Dustng/g
Hexabromodibenzofurans (H6BDF)E-waste site airpg/m³ to ng/m³
Heptabromodibenzofurans (H7BDF)Industrial emissionsng/Nm³
Octabromodibenzofuran (OBDF)Flue gasng/Nm³

Occurrence in Aquatic Environments (Water, Sediments, Sludge)

Once released into the environment, the hydrophobic nature of PBDFs causes them to partition from water into sediments and sludge.

Water: Due to their low water solubility, concentrations of PBDFs in the water column are generally low. However, their continuous release from various sources can lead to persistent, low-level contamination of aquatic systems.

Sediments: Sediments are a major sink for PBDFs in the aquatic environment. nih.gov These compounds adsorb to organic matter in the sediment, leading to their accumulation over time. Studies of river and lake sediments, particularly in industrialized regions or areas impacted by waste disposal, have shown the presence of a wide array of PBDF congeners. aaqr.org For example, a study in a secondary steel recycling village in Vietnam found a total of 17 dioxin/furan (B31954) isomers in river sediments. nih.gov

Sludge: Sewage sludge from wastewater treatment plants can also contain significant concentrations of PBDFs. These compounds can enter the wastewater system through industrial discharges and domestic waste. The treatment process can concentrate these persistent chemicals in the sludge, which may then be landfilled, incinerated, or, in some cases, applied to land as fertilizer, providing a pathway for their further environmental distribution.

Table 2: PBDF Congener Profile in Aquatic Sediments Near Industrial Sources

This table presents a general congener profile and highlights the typical dominance of certain congeners. Specific concentrations for 1,2,3,4,9-PeBDF are often not available.

Congener GroupPercentage of Total PBDFs (Illustrative)
Monobromodibenzofurans< 1%
Dibromodibenzofurans1-5%
Tribromodibenzofurans5-10%
Tetrabromodibenzofurans10-20%
Pentabromodibenzofurans15-30%
Hexabromodibenzofurans20-40%
Heptabromodibenzofurans10-20%
Octabromodibenzofuran< 5%

Detection in Terrestrial Matrices (Soil, Fly Ash, Industrial Residues)

Terrestrial environments can become contaminated with PBDFs through atmospheric deposition and the disposal of contaminated materials.

Soil: PBDFs can be deposited onto soil from the atmosphere. Additionally, the application of sewage sludge or the improper disposal of industrial waste can lead to soil contamination. Once in the soil, these compounds are persistent and can be taken up by plants or be transported to other environmental compartments through erosion.

Fly Ash: A significant source of PBDFs is the incineration of waste. mdpi.com These compounds can be formed during the combustion process and become concentrated in the fly ash, which is the fine particulate matter captured in the flue gas. nih.gov Studies have shown that fly ash from municipal and industrial waste incinerators can contain high levels of PBDFs. royalsocietypublishing.org The congener profile in fly ash is often dominated by higher brominated furans. nih.gov

Industrial Residues: Other industrial residues, such as those from metallurgical processes and the recycling of electronic waste, can also be significant sources of PBDFs. The thermal processes involved in these industries can lead to the formation and release of these compounds.

Table 3: Predominant PBDF Congeners Found in Fly Ash from Waste Incineration

This table illustrates the typical congener distribution in fly ash, where higher brominated forms are often more prevalent.

CongenerRelative Abundance
2,3,7,8-T4BDFLow
1,2,3,7,8-P5BDFModerate
2,3,4,7,8-P5BDFHigh
1,2,3,4,7,8-H6BDFHigh
1,2,3,6,7,8-H6BDFHigh
1,2,3,7,8,9-H6BDFModerate
1,2,3,4,6,7,8-H7BDFVery High
1,2,3,4,7,8,9-H7BDFModerate
OBDFHigh

Distribution in Biota (Excluding human or direct human exposure data)

Due to their lipophilic (fat-loving) nature, PBDFs have a tendency to bioaccumulate in the fatty tissues of organisms. This can lead to biomagnification, where the concentration of these compounds increases at successively higher levels in the food web.

PBDFs have been detected in a variety of wildlife, including fish, birds, and marine mammals. The specific congener profile found in biota can vary depending on the species, its trophic level, and its metabolic capacity to break down these compounds. Some studies have shown that certain PBDE congeners can be biotransformed into PBDFs within organisms, representing an additional internal source of these compounds. While specific data on the bioaccumulation of this compound is limited, the presence of pentabrominated dibenzofurans in various species is an indicator of their potential to enter and move through food chains. pops.int

Source Apportionment of PBDFs in the Environment

The presence of PBDFs in the environment is primarily linked to anthropogenic activities. Identifying the specific sources is crucial for developing effective mitigation strategies.

Electronic waste (e-waste) contains a variety of brominated flame retardants (BFRs), which are added to plastics and other components to reduce flammability. During the often crude and uncontrolled recycling and dismantling processes, such as open burning and smelting to recover valuable metals, these BFRs can be converted into PBDFs. E-waste recycling sites are therefore considered significant hotspots for the release of PBDFs into the environment.

Incineration: The incineration of municipal, medical, and industrial waste is a major source of PBDFs. nih.gov These compounds can be formed through de novo synthesis or from precursor compounds present in the waste stream, particularly those containing bromine and a carbon source. The combustion conditions, such as temperature and oxygen levels, play a critical role in the formation and destruction of PBDFs. mdpi.com

Metallurgical Processes: Various metallurgical industries, such as secondary steel production and non-ferrous metal smelting, can also be sources of PBDFs. The high temperatures involved in these processes, combined with the potential presence of brominated materials in scrap metal and other raw materials, can lead to the formation of these compounds.

Accidental Fires and Waste Treatment

The unintentional formation of polybrominated dibenzofurans (PBDFs), including the 1,2,3,4,9-penta-brominated congener, is a significant environmental concern associated with thermal processes involving brominated flame retardants (BFRs). Accidental fires in residential or commercial buildings, vehicles, and electronic waste (e-waste) storage sites create conditions conducive to the formation of these toxic compounds. Similarly, various waste treatment processes, particularly those involving high temperatures, can be major sources of PBDFs.

During accidental fires, materials containing BFRs, such as plastics, textiles, and electronic components, undergo incomplete combustion. This process, along with pyrolysis (thermal decomposition in the absence of oxygen), can transform precursor compounds into PBDFs. Research has demonstrated that polybrominated diphenyl ethers (PBDEs), a common type of BFR, can readily convert to PBDFs at temperatures ranging from 250 to 500°C. researchgate.net

Waste treatment facilities, especially municipal solid waste incinerators and plants processing e-waste, are also significant sources of PBDFs. The flue gases and fly ash from these facilities can contain a complex mixture of polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PCDD/Fs). The formation of PBDFs in these settings is influenced by several factors, including the composition of the waste, combustion temperature, and the presence of metal catalysts. For instance, copper species, often present in waste streams, have been shown to catalyze the formation of PBDFs from bromophenol precursors in a process similar to the Ullmann condensation. acs.org Studies indicate that PBDFs can form more readily than their chlorinated counterparts in the presence of such catalysts. acs.org

The table below summarizes the conditions under which PBDFs, including pentabrominated congeners, are known to form during these thermal events.

Process Temperature Range (°C) Primary Precursors Key Influencing Factors Formation Products
Accidental Fires250 - 800+Polybrominated Diphenyl Ethers (PBDEs), other BFRsIncomplete combustion, pyrolysis, presence of plastics and electronicsPolybrominated Dibenzofurans (PBDFs), PBDDs, mixed halogenated compounds
E-waste Recycling300 - 700PBDEs in circuit boards and plastic housingsDismantling, shredding, thermal desorption, smeltingPBDFs, PBDDs
Municipal Waste Incineration850 - 1100Brominated materials in waste streamCombustion efficiency, flue gas treatment, presence of metal catalysts (e.g., Cu, Fe)PBDFs, PBDDs, PCDD/Fs

Legacy Flame Retardants as Precursors

Legacy flame retardants are chemicals that were used extensively for many years but are now often banned or restricted due to their environmental persistence and toxicity. nih.govnih.gov Polybrominated diphenyl ethers (PBDEs) are a prominent class of legacy BFRs that are well-documented precursors to the formation of PBDFs, including this compound. researchgate.netnih.gov Commercial PBDE mixtures, such as PentaBDE, OctaBDE, and DecaBDE, were widely incorporated into consumer products like polyurethane foam, electronics, and textiles.

The transformation of PBDEs into PBDFs occurs through several thermal degradation pathways. The most recognized mechanism involves an intramolecular cyclization reaction. acs.org This process is initiated by the loss of a bromine (Br) or hydrogen (H) atom from an ortho-position (a carbon atom adjacent to the ether linkage) on one of the phenyl rings of the PBDE molecule. nih.gov Following this initial loss, a ring-closure reaction occurs, forming the furan ring structure and eliminating HBr in the process. acs.org

Theoretical and experimental studies have confirmed that this pathway is energetically favorable and can proceed at the temperatures typically encountered during fires or thermal waste treatment. nih.govacs.org The specific congener of PBDF formed depends on the structure of the parent PBDE and the positions from which the atoms are lost. For example, the formation of lower brominated PBDFs can result from the degradation of higher brominated PBDEs. acs.org

The table below outlines the primary legacy flame retardant precursors and the general transformation mechanism leading to PBDF formation.

Precursor Compound Class Specific Examples Transformation Mechanism Resulting Products
Polybrominated Diphenyl Ethers (PBDEs)PentaBDE, OctaBDE, DecaBDEIntramolecular ring closure via loss of ortho-Br or H atomPolybrominated Dibenzofurans (PBDFs)
Polybrominated Biphenyls (PBBs)HexabromobiphenylThermal degradationCan also form PBDFs under certain conditions
Tetrabromobisphenol A (TBBPA)Used in circuit boards, epoxy resinsPyrolysis and combustionCan generate various brominated compounds, including PBDF precursors

The strong correlation found between PBDE levels and PBDF levels in environmental samples, such as indoor dust and incinerator ash, further substantiates the role of these legacy flame retardants as primary precursors. aaqr.org The widespread historical use of PBDEs means that a substantial reservoir of these precursors exists in consumer products, buildings, and landfills, posing a long-term source for the formation of this compound and other PBDFs during fires and waste processing.

Environmental Fate and Degradation Pathways of 1,2,3,4,9 Pentabromodibenzo B,d Furan

Photochemical Degradation in Various Media

Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many halogenated aromatic compounds. For PBDFs, this process can occur through both direct absorption of light and indirect reactions with photochemically generated reactive species. The efficiency of photodegradation is influenced by factors such as the medium (e.g., water, soil), the presence of other substances, and the wavelength of light.

Direct photolysis occurs when a molecule absorbs light energy, leading to the cleavage of its chemical bonds. For polybrominated diphenyl ethers (PBDEs), which are known precursors to PBDFs, direct photolysis is a primary degradation route and proceeds via mechanisms like reductive debromination. mdpi.comresearchgate.net This process involves the breaking of a carbon-bromine bond, leading to the formation of lower-brominated congeners. The rate of this reaction is dependent on the number and position of bromine atoms, with the photochemical reaction rate typically decreasing as the number of bromine substituents decreases. diva-portal.org

Studies on PBDEs have shown that direct photolysis follows pseudo-first-order kinetics. researchgate.net For instance, the photolysis of decabromodiphenyl ether (BDE-209) results in a stepwise, consecutive debromination, producing various nona- down to hexa-brominated congeners. diva-portal.org In soil suspensions, the photodegradation of BDE-209 also primarily proceeds through debromination, highlighting the importance of this pathway in environmental matrices. mdpi.com It is expected that 1,2,3,4,9-Pentabromodibenzo[b,d]furan would undergo a similar process of sequential bromine loss upon direct exposure to sufficient light energy, particularly in the UV spectrum.

Indirect photodegradation involves the breakdown of a pollutant by reactive species that are themselves generated by light. A key reactive species in the environment is the hydroxyl radical (•OH). These radicals are highly reactive and can initiate the oxidation of persistent organic pollutants.

Thermal Degradation and Transformation

High-temperature conditions, such as those found in industrial processes, waste incineration, or accidental fires, can induce the degradation and transformation of brominated compounds. Thermal treatment of materials containing brominated flame retardants (BFRs) is a well-documented source of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. murdoch.edu.aucdu.edu.aunih.gov

Laboratory and pilot-scale studies have shown that the thermal decomposition of BFRs occurs at temperatures between 280–900°C. murdoch.edu.aucdu.edu.au Under these conditions, PBDEs can act as direct precursors to PBDD/Fs. murdoch.edu.au The transformation process can also occur through surface-mediated reactions. For example, the pyrolysis of 2-bromophenol on a copper oxide/silica surface has been shown to produce various PBDFs and PBDDs. nih.gov The formation of PBDFs in such systems is suggested to occur via a Langmuir-Hinshelwood mechanism, which involves the reaction of adsorbed species on a catalyst surface. nih.gov These findings indicate that thermal processes are a significant pathway for the formation of this compound from precursor BFRs present in consumer products and waste streams.

Biotic Transformation and Biodegradation

Microorganisms play a crucial role in the environmental fate of many persistent organic pollutants through biodegradation. This process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions and involves different enzymatic mechanisms.

Aerobic bacteria have demonstrated the ability to degrade halogenated aromatic compounds. For instance, bacteria capable of degrading polychlorinated biphenyls (PCBs), such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, have also been found to degrade PBDEs with one to six bromine atoms. ucanr.edu The degradation of structurally similar chlorinated dibenzofurans has been observed with Sphingomonas sp. strain RW1, which can degrade mono- and dichlorinated congeners. researchgate.net This degradation is typically initiated by a dioxygenase enzyme that attacks the aromatic ring. researchgate.net This suggests that aerobic microorganisms, particularly those with dioxygenase enzyme systems, could potentially initiate the breakdown of the this compound molecule, likely through co-metabolism where the compound is degraded fortuitously by enzymes acting on another primary substrate.

Under anaerobic conditions, particularly in environments like sediments and sludge, reductive debromination is a key degradation pathway for highly brominated compounds. frontiersin.orgnih.gov This process involves the removal of bromine atoms, which are replaced by hydrogen atoms, leading to the formation of less-brominated congeners. These lower-brominated products are often more susceptible to further aerobic degradation but can sometimes exhibit increased toxicity. nih.govberkeley.edu

Several bacterial genera have been identified as capable of reductively dehalogenating PBDEs, including Sulfurospirillum, Dehalococcoides, Desulfitobacterium, and Dehalobacter. frontiersin.orgnih.gov The process is often slow and can be co-metabolic, meaning it may require the presence of another halogenated compound to stimulate the necessary enzymatic activity. frontiersin.orgnih.gov Given the high degree of bromination of this compound, anaerobic reductive debromination is a highly plausible and significant pathway for its transformation in anoxic environments, leading to the sequential formation of tetra-, tri-, and lower-brominated dibenzofurans.

Long-Range Environmental Transport and Environmental Persistence

Polybrominated dibenzo[b,d]furans (PBDFs), including the congener this compound, are recognized as persistent organic pollutants (POPs) due to their resistance to degradation and their potential for long-range environmental transport. researchgate.netcpcb.nic.in Their physicochemical properties, characterized by low water solubility and high lipophilicity, govern their behavior and distribution in the environment. tpsgc-pwgsc.gc.ca

Once released into the environment, these compounds tend to adsorb strongly to soil and sediment particles because of their hydrophobic nature. tpsgc-pwgsc.gc.ca In aquatic environments, they are typically found sorbed to particles or sediments rather than dissolved in the water column. tpsgc-pwgsc.gc.ca

The primary mechanism for the long-range transport of PBDFs is through atmospheric movement. tpsgc-pwgsc.gc.ca These compounds can adhere to airborne particulate matter and be carried over vast distances from their original source. tpsgc-pwgsc.gc.ca Eventual removal from the atmosphere occurs through wet or dry deposition, leading to their accumulation in soil, water, and sediment in remote locations. tpsgc-pwgsc.gc.ca

The environmental persistence of this compound and other PBDFs is a significant concern. While they can undergo some degradation, the processes are generally slow. In the atmosphere, photodegradation can occur. tpsgc-pwgsc.gc.ca However, in soil and sediment, where these compounds tend to accumulate, degradation is minimal. nih.gov They bind strongly to organic matter in the soil, which significantly reduces their bioavailability for microbial degradation and makes degradation below the soil surface virtually nonexistent. nih.gov

Detailed research findings on the specific environmental half-life of this compound are limited. However, studies on related polychlorinated dibenzofurans (PCDFs) indicate that congeners with substitutions in the 2,3,7, and 8 positions are more readily degraded through photolysis in water compared to those substituted in the 1,4,6, and 9 positions. nih.gov For instance, the half-life of 2,3,7,8-TCDD in natural waters is estimated to range from approximately 3 days in summer to 16 days in winter. nih.gov

The persistence of these compounds allows them to bioaccumulate in food chains, posing a risk to ecosystems and human health. tpsgc-pwgsc.gc.caepa.gov

Table 1: Environmental Persistence of Polybrominated Dibenzo[b,d]furans (PBDFs)

Environmental CompartmentPersistence PotentialPrimary Degradation PathwaysInfluencing Factors
Atmosphere ModeratePhotodegradationSunlight intensity, atmospheric conditions
Water HighPhotolysis (slow)Water clarity, depth, presence of organic matter
Soil Very HighMinimal BiodegradationStrong adsorption to organic matter, low bioavailability
Sediment Very HighMinimal BiodegradationAnaerobic conditions, strong partitioning to sediment

Table 2: Long-Range Environmental Transport Potential of Polybrominated Dibenzo[b,d]furans (PBDFs)

Transport MediumPotential for Long-Range TransportMechanismKey Properties
Air HighAdsorption to particulate matterLow vapor pressure, hydrophobicity
Water LowTransport of suspended contaminated sedimentLow water solubility, high partitioning to solids

Computational and Theoretical Studies on Brominated Dibenzofurans

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to the theoretical study of PBDFs, offering a detailed view of their electronic structure, geometry, and reactivity. These calculations have been instrumental in explaining the mechanisms of formation and decomposition of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). researchgate.net By solving approximations of the Schrödinger equation, these methods can determine molecular properties such as optimized geometries, vibrational frequencies, and thermochemical parameters like enthalpy of formation. researchgate.netnih.govmdpi.com

Density Functional Theory (DFT) is a widely used quantum chemical method for studying systems like PBDFs due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to calculate the electronic structure and properties of molecules, including the 135 poly-bromine carbazole compounds, which are structurally related to PBDFs. researchgate.net Functionals such as B3LYP and the meta-hybrid functional M05-2X have been successfully applied to investigate these molecules. researchgate.netnih.gov

DFT calculations are employed to determine a range of molecular properties crucial for understanding reactivity and stability. These include:

Optimized Molecular Structures: Determining the most stable three-dimensional arrangement of atoms. mdpi.com

Thermodynamic Properties: Calculating standard heats of formation (ΔfHө) and standard Gibbs free energies of formation (ΔfGө) using approaches like isodesmic reactions. researchgate.netresearchgate.net

Electronic Properties: Analyzing frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and simulating UV-vis absorption spectra using Time-Dependent DFT (TD-DFT). nih.gov

Vibrational Frequencies: Predicting infrared (IR) spectra to help identify molecules and confirm stable structures (i.e., the absence of imaginary frequencies). mdpi.com

DFT Functional/MethodBasis SetCalculated PropertiesApplication Example
B3LYP6-31G* / 6-311++G(d,p)Molecular structures, Thermodynamic properties (ΔfHө, ΔfGө), Vibrational frequencies, Electronic propertiesOptimization of benzofuran derivatives and calculation of thermodynamic properties for poly-brominated carbazoles. nih.govresearchgate.net
M05-2XNot Specified in AbstractReaction barriers, Mechanistic pathwaysInvestigation of PBDD/F formation mechanisms from polybrominated diphenyl ethers (PBDEs). nih.gov
TD-DFT6-311g(d,p)Excitation energies, UV-vis spectraCalculation of the lowest-energy singlet excited state for BODIPY dyes. mdpi.com

Quantum chemical calculations are pivotal in elucidating the complex reaction mechanisms that lead to the formation of PBDFs. Theoretical studies have shown that the formation of PBDD/Fs from precursors like polybrominated diphenyl ethers (PBDEs) or bromophenols occurs through various gas-phase reactions. researchgate.netnih.gov

Key mechanistic insights from computational studies include:

From PBDEs: The most accessible pathway for the formation of PBDFs from PBDEs involves the loss of a bromine or hydrogen atom from an ortho position (a carbon atom adjacent to the ether linkage), followed by a ring-closure reaction. nih.gov This pathway was identified as having modest reaction barriers, explaining the high yields observed experimentally. nih.gov

From Bromophenols: The pyrolysis and oxidation of bromophenols, such as 2-bromophenol (2-BP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP), are significant routes to PBDD/Fs. researchgate.netnih.gov Computational studies investigate the condensation reactions between bromophenol and/or bromophenoxy radical intermediates. researchgate.net These studies map out the potential energy surfaces for various coupling modes to identify the most favorable reaction channels.

Catalytic Effects: The role of metals like copper (Cu) and iron (Fe) in catalyzing PBDD/F formation is also investigated. For instance, studies have shown that the catalytic effect of Cu via the Ullmann reaction is significant in the formation pathways from 2,4,6-TBP. nih.gov

Modeling of Formation Pathways and Kinetics

The process of kinetic modeling involves several key components:

Reaction Network Generation: Identifying all plausible elementary reactions that contribute to the formation of the target compounds. For PBDFs, this includes initiation reactions of precursors, radical condensation reactions, and subsequent rearrangement and elimination steps. researchgate.netnih.gov

Calculation of Rate Constants: For each elementary reaction, theoretical rate constants are calculated as a function of temperature. nih.govnih.gov This often involves calculating the activation energies (reaction barriers) using quantum chemistry and applying theories like Transition State Theory (TST). nih.gov The rate of reactions can be significantly influenced by temperature and the presence of catalysts. nih.gov

Model Simulation: The complete reaction network and the calculated rate constants are incorporated into a kinetic model. This model can then be solved numerically to predict the yield and congener distribution of PBDFs over time under specific conditions (e.g., temperature, pressure, precursor concentrations). researchgate.net

Theoretical kinetic investigations have revealed that for the formation of PBDD/Fs from brominated phenols, radical-radical and radical-molecule coupling reactions are key. researchgate.net The rate constants for these elementary steps are crucial for building accurate predictive models of PBDD/F emissions from thermal processes. researchgate.net

Kinetic ParameterSymbolSignificance in ModelingMethod of Determination
Activation EnergyEaRepresents the minimum energy required for a reaction to occur; determines the temperature dependence of the rate constant.Calculated from the potential energy surface using quantum chemical methods (e.g., DFT).
Pre-exponential FactorARelates to the frequency of collisions between reacting molecules in the correct orientation.Derived from Transition State Theory or other statistical mechanics approaches.
Rate ConstantkQuantifies the speed of a chemical reaction. It is incorporated into the rate equations of the overall kinetic model.Calculated using the Arrhenius equation (k = A * exp(-Ea/RT)) once A and Ea are known.

Prediction of Environmental Behavior and Fate

Computational models are valuable for predicting the environmental behavior and fate of PBDFs, which is crucial for risk assessment. nih.gov These models estimate how a chemical will be distributed among different environmental compartments (air, water, soil, sediment) and how long it will persist. nih.gov

Two primary computational approaches are used:

Multimedia Environmental Fate Models: These models, often based on the concept of fugacity, simulate the movement and transformation of chemicals in the environment. nih.gov They require key physicochemical properties as inputs, many of which can be calculated using computational methods. The model estimates mass fluxes between compartments, such as deposition from air to soil and degradation within soil and sediment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSARs are statistical models that correlate a chemical's structure with its properties, including those relevant to environmental fate (e.g., water solubility, octanol-water partition coefficient, biodegradability). ecetoc.orgnih.gov Once a reliable QSAR is developed for a class of compounds, the properties of a new compound like 1,2,3,4,9-Pentabromodibenzo[b,d]furan can be predicted from its molecular structure without the need for experimental testing. ecetoc.orgvegahub.eu

Environmental PropertyGoverning FactorRelevance to Environmental FateComputational Prediction Method
BioaccumulationOctanol-Water Partition Coefficient (Kow)High log(Kow) values indicate a tendency to accumulate in fatty tissues of organisms.QSAR models based on molecular descriptors (e.g., molecular volume, surface area).
PersistenceDegradation Half-Life (biotic/abiotic)Determines how long the compound remains in the environment before being broken down.QSAR models correlating structure with reactivity towards degradative processes (e.g., microbial degradation, photolysis). ecetoc.org
TransportVapor Pressure, Water SolubilityInfluences whether the compound is found primarily in air, water, or soil and its potential for long-range transport.Calculated via quantum chemical methods or predicted by QSARs.

Isomer-Specific Computational Approaches

The toxicity and behavior of PBDFs are highly dependent on the specific arrangement of bromine atoms on the dibenzofuran (B1670420) structure. Therefore, isomer-specific computational studies are essential. Theoretical methods can differentiate between congeners by calculating their relative stabilities and predicting which isomers are more likely to form.

For instance, DFT calculations can determine the standard Gibbs free energies of formation (ΔfGө) for all possible isomers within a homolog group (e.g., all pentabromodibenzofurans). researchgate.net The isomer with the lowest ΔfGө is the most thermodynamically stable. researchgate.net This information is critical because formation pathways under certain conditions may favor thermodynamic control, leading to an enrichment of the most stable isomers.

Studies on related poly-brominated compounds have shown a clear relationship between thermodynamic parameters and the number and position of bromine substituents. researchgate.net By comparing the calculated relative stabilities of different isomers, researchers can predict their theoretical stability order. This approach helps to explain the congener profiles observed in environmental samples and from thermal processes, which often show a preference for certain isomers over others. nih.gov For example, computational studies can help explain why 2,3,7,8-substituted PBDD/Fs, which are of high toxicological concern, are formed through more complex reaction pathways involving debromination and rearrangement. nih.gov

Q & A

What analytical methods are recommended for detecting 1,2,3,4,9-Pentabromodibenzofuran in environmental samples?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is the primary method, utilizing non-polar capillary columns (e.g., DB-5) and electron impact ionization. Sample preparation involves extraction with toluene-nonane mixed solvents (10% v/v) to isolate the compound from matrices like soil or sediment, followed by concentration to 50 μg/mL for precise quantification . Isotopic dilution with 13C^{13}\text{C}-labeled internal standards improves accuracy, particularly in complex matrices. For low-concentration detection, high-resolution MS (HRMS) or tandem MS/MS enhances selectivity by targeting bromine-specific isotopic patterns (e.g., Br+\text{Br}^+ clusters) .

How does the bromination pattern influence the physicochemical properties of 1,2,3,4,9-Pentabromodibenzofuran compared to other isomers?

Basic Research Question
The substitution pattern directly affects lipophilicity, thermal stability, and environmental persistence. For example, the 1,2,3,4,9-isomer exhibits higher log PP (octanol-water partition coefficient) than less brominated analogs due to increased halogen density, favoring bioaccumulation. Comparative studies with chlorinated analogs (e.g., 1,2,3,4,7-Pentachlorodibenzofuran) reveal lower vapor pressure in brominated congeners, attributed to stronger van der Waals interactions . Computational modeling (e.g., density functional theory) predicts steric hindrance in the 1,2,3,4,9 configuration, influencing reaction kinetics in degradation pathways .

What spectroscopic techniques are most effective for characterizing 1,2,3,4,9-Pentabromodibenzofuran?

Basic Research Question
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. 1H^1\text{H}-NMR is limited due to low proton density, but 13C^{13}\text{C}-NMR resolves aromatic carbon shifts influenced by bromine electronegativity. HRMS with electron capture negative ionization (ECNI) identifies molecular ions (M\text{M}^-) at m/zm/z 562.67 (C12_{12}H3_3Br5_5O) and fragment ions like Br2\text{Br}_2^- (m/zm/z 159.8). Isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) provide additional confirmation .

What synthetic strategies achieve regioselective bromination of dibenzofuran to produce 1,2,3,4,9-Pentabromodibenzofuran?

Advanced Research Question
Regioselectivity is achieved via directed ortho-bromination using Lewis acids (e.g., FeBr3_3) or radical bromination under controlled conditions. A stepwise approach involves:

Core bromination : Brominate dibenzofuran at positions 1, 2, 3, and 4 using Br2\text{Br}_2 in dichloromethane at 0°C.

Selective 9-position bromination : Employ a directing group (e.g., trimethylsilyl) at position 9, followed by deprotection and bromination.

Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate the isomer .

How does the environmental degradation of 1,2,3,4,9-Pentabromodibenzofuran compare to chlorinated analogs under UV irradiation?

Advanced Research Question
Brominated congeners degrade slower than chlorinated analogs due to stronger C-Br bonds. Controlled photolysis experiments (e.g., 254 nm UV light in tetrahydrofuran) show 1,2,3,4,9-Pentabromodibenzofuran has a half-life >48 hours, whereas 1,2,3,4,7-Pentachlorodibenzofuran degrades within 12 hours. Debromination occurs preferentially at less sterically hindered positions (e.g., 9-Br), forming tetra- and tribrominated intermediates detected via LC-MS/MS .

What challenges arise in congener-specific analysis of brominated dibenzofurans in complex environmental matrices?

Advanced Research Question
Co-elution of isomers (e.g., 1,2,3,4,9 vs. 1,2,3,7,8-Pentabromodibenzofuran) necessitates multidimensional chromatography. A validated approach combines:

GC×GC-MS : Primary separation on a DB-5 column, secondary separation on a BPX-50 column.

Isomer-specific markers : Monitor fragment ions like C6Br3O+\text{C}_6\text{Br}_3\text{O}^+ (m/zm/z 340.7) and retention index matching against certified standards .

Matrix cleanup : Use sulfuric acid-impregnated silica gel to remove lipids and humic acids, reducing false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.